Evaluating Substitution Pattern Impact on Nucleophilic Displacement in Halogen Bonding Networks
The solid-state structure of 1,3-bis(chloromethyl)benzene is defined by a three-dimensional network stabilized by intermolecular Cl···Cl halogen bonding interactions with a measured distance of 3.513 Å [1]. The unique 1,2,3-substitution pattern of 1-chloro-2,3-bis(chloromethyl)benzene is expected to alter the geometric arrangement of these halogen bonds compared to the meta-isomer. This is a class-level inference based on established principles of crystal engineering, where substitution pattern dictates the topology of the resulting supramolecular architecture.
| Evidence Dimension | Intermolecular Cl···Cl Halogen Bond Distance |
|---|---|
| Target Compound Data | Data not available; predicted to differ from 1,3-isomer based on substitution pattern. |
| Comparator Or Baseline | 1,3-Bis(chloromethyl)benzene: 3.513 Å |
| Quantified Difference | Not quantifiable for target compound. |
| Conditions | X-ray crystallography; solid state. |
Why This Matters
This difference in halogen bonding topology can be exploited to create materials with different mechanical or sorption properties, making the compound a specific choice for crystal engineering projects.
- [1] Sanders, M. B., Léon, D., Ndichie, E. I., & Chan, B. C. (2013). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o1150. View Source
